2-Amino-3-hydroxyanthraquinone
Overview
Description
2-Amino-3-hydroxyanthraquinone is an organic compound with the molecular formula C14H9NO3. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and wide range of applications in dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of an amino group at the second position and a hydroxyl group at the third position on the anthraquinone skeleton .
Mechanism of Action
Target of Action
2-Amino-3-hydroxyanthraquinone (AQ) is an analogue of anthracycline drugs . Its primary targets are cancer cells, particularly human breast adinocarcinoma cells . The compound’s interaction with these cells is crucial for its anticancer activity.
Mode of Action
The mode of action of AQ involves its interaction with surfactant micelles, which can act as a model system for a biological membrane–drug interaction . This interaction is important in determining the biological action of AQ. It was observed that hydrophobic interaction plays a crucial role in the binding of AQ to SDS micelles, while the hydrophilic interaction plays an important role in its interaction with CTAB micelles .
Pharmacokinetics
The study of aq’s interaction with surfactant micelles provides some insight into its potential bioavailability . The binding constant, partition coefficient, and Gibbs free energy for the binding and distribution of AQ between the bulk aqueous solution and surfactant micelles were determined . These interactions also have a vital role in the distribution of AQ between surfactant micelle–water phases .
Result of Action
Experimental findings established that AQ induces apoptosis by means of nucleation into human breast adinocarcinoma cells . In another study, the synthesized glucoside compounds of AQ showed more than 60% of cell growth inhibition at concentrations ranging from 50 μM to 100 μM .
Action Environment
The interaction of aq with surfactant micelles in aqueous solution at physiological ph (74) suggests that the pH and ionic environment could potentially influence its action .
Biochemical Analysis
Biochemical Properties
For instance, some anthraquinones have been reported to inhibit cancer progression by targeting essential cellular proteins
Cellular Effects
Some studies have shown that anthraquinones and their derivatives can have significant anti-proliferative effects on various cancer cells . These compounds have been found to inhibit cell growth in gastric cancer, uterine cervical cancer, and liver cancer cells
Molecular Mechanism
Anthraquinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxyanthraquinone can be achieved through several methods. One common approach involves the cyclization of 5-benzoylbenzoxazolone-2’-carboxylic acid using sulfuric acid . Another method involves the transformation of 2-amino-3-x-anthraquinone to 2-hydroxy-3-x-anthraquinone .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microbial synthesis. For instance, recombinant Escherichia coli can be used to biotransform substrates like anthraflavic acid, alizarin, and this compound into their respective glucoside derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxyanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions include various derivatives of anthraquinone, such as glucosides and other substituted anthraquinones .
Scientific Research Applications
2-Amino-3-hydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Comparison with Similar Compounds
Anthraflavic Acid: Similar in structure but lacks the amino group.
Alizarin: Another anthraquinone derivative with hydroxyl groups at different positions.
2-Hydroxy-3-methylanthraquinone: Similar but with a methyl group instead of an amino group.
Uniqueness: 2-Amino-3-hydroxyanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-amino-3-hydroxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWWMJSRHGXXAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151658 | |
Record name | 2-Amino-3-hydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-77-1 | |
Record name | 2-Amino-3-hydroxyanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-hydroxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-hydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-hydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-3-hydroxyanthraquinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXM24KRD95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.